molecular formula C12H17N3O4S2 B3005202 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034468-35-2

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B3005202
CAS No.: 2034468-35-2
M. Wt: 331.41
InChI Key: ZTSBARBLBCUYKN-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule featuring a pyrazole-sulfonamide core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery. The structure combines a 1-methyl-1H-pyrazole-4-sulfonamide group with a complex thiophene-containing side chain, which may influence its physicochemical properties and biomolecular interactions. Compounds containing the pyrazole-sulfonamide motif have been extensively investigated for diverse biological activities. Research on analogous structures has identified potent inhibitors of human carbonic anhydrase isoforms (hCA), enzymes linked to conditions such as glaucoma, epilepsy, and cancer . Furthermore, related pyrazole-4-sulfonamide derivatives have demonstrated notable antiproliferative activity in biological screenings, making them interesting candidates in oncology research . The broader class of N-heterocycles, to which this compound belongs, constitutes a foundational element in modern pharmaceuticals, with over 85% of all biologically active compounds containing a heterocyclic core . The specific structural features of this molecule—including the sulfonamide group, a common pharmacophore in enzyme inhibition, and the thiophene-hexyloxy side chain—suggest it is a valuable building block for constructing chemical libraries or a candidate for hit-to-lead optimization programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action, binding affinity, and efficacy in various biochemical and cellular models.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S2/c1-15-9-10(7-13-15)21(17,18)14-8-11(19-5-4-16)12-3-2-6-20-12/h2-3,6-7,9,11,14,16H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSBARBLBCUYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC(C2=CC=CS2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 293.35 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological properties.

PropertyValue
SolubilitySoluble in DMSO and water
Melting PointNot specified
Log PNot determined

The biological activity of this compound can be attributed to several mechanisms:

  • Anti-inflammatory Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. Studies indicate that the compound may exhibit selective COX-2 inhibition, leading to reduced inflammation and pain relief .
  • Antimicrobial Properties : Research has shown that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The sulfonamide moiety may contribute to this effect by interfering with bacterial folate synthesis .
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle regulators .

Anti-inflammatory Studies

In a study evaluating the anti-inflammatory effects of similar pyrazole derivatives, compounds were tested using the carrageenan-induced rat paw edema model. Results showed significant reductions in edema compared to control groups, indicating strong anti-inflammatory properties .

Antimicrobial Activity

A series of synthesized pyrazole derivatives were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated effective inhibition at low concentrations, supporting the potential use of these compounds in treating bacterial infections .

Anticancer Evaluation

In vitro studies on cancer cell lines revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins. Additionally, it was found to inhibit proliferation in several cancer types, including breast and lung cancer cells .

Comparative Analysis with Other Pyrazole Derivatives

To better understand the biological activity of this compound, a comparison with other pyrazole derivatives is presented below:

Compound NameAnti-inflammatory ActivityAntimicrobial ActivityAnticancer Activity
This compoundModerateEffectiveHigh
PhenylbutazoneHighModerateLow
AminopyrineHighLowModerate

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally or functionally related sulfonamides and thiophene-containing derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Applications/Properties Reference
Target Compound : N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide C₁₃H₁₉N₃O₄S₂ ~353.44 Pyrazole-sulfonamide, thiophene, hydroxyethoxy Not explicitly reported; inferred pharmacological potential
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide C₁₁H₁₅N₃O₃S₂ 301.39 Pyrazole-sulfonamide, thiophene, hydroxy Antibacterial activity (analogous to quinolones)
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones Varies ~450–500 Bromothiophene, quinolone, piperazine Antibacterial agents (e.g., against Gram-positive bacteria)
2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide C₁₈H₁₉N₃O₂S 349.43 Pyrazole, thiophene, phenoxyacetamide Flavoring agent or receptor modulator
N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride C₁₀H₁₅ClN₂O₂ 230.70 Acetamide, aminoethoxy Building block for drug synthesis

Key Differences and Implications

Bioactivity: The target compound lacks direct bioactivity data but shares structural motifs with antibacterial quinolones (e.g., thiophene and sulfonamide groups) . N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit potent antibacterial activity due to bromothiophene’s electron-withdrawing effects, enhancing target binding .

Solubility and Pharmacokinetics: The 2-hydroxyethoxy group in the target compound likely improves water solubility compared to non-polar analogues like N-[2-(2-aminoethoxy)phenyl]acetamide hydrochloride, which requires hydrochloride salt formation for solubility . Thiophene-containing compounds generally exhibit moderate lipophilicity, aiding membrane penetration .

Synthetic Accessibility: The target compound’s synthesis may involve multi-step reactions similar to those in (e.g., carbamate intermediates and LCMS-guided purification) . By contrast, simpler analogues like N-[2-(2-aminoethoxy)phenyl]acetamide are synthesized via direct amidation, reducing complexity .

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